

# An In-depth Technical Guide to the Chemical Properties of Oxazole-2-carbaldehyde

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## Compound of Interest

Compound Name: Oxazole-2-carbaldehyde

Cat. No.: B1317516

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## Abstract

**Oxazole-2-carbaldehyde**, a heterocyclic aldehyde, is a pivotal building block in synthetic organic chemistry and medicinal chemistry. Its unique electronic and structural features, conferred by the oxazole ring, make it a versatile precursor for the synthesis of a wide array of more complex molecules, including pharmacologically active compounds. This technical guide provides a comprehensive overview of the chemical and physical properties of **oxazole-2-carbaldehyde**, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity and potential biological significance.

## Chemical and Physical Properties

**Oxazole-2-carbaldehyde** is a colorless to light brown liquid at room temperature.<sup>[1]</sup> Its core structure consists of a five-membered aromatic oxazole ring with an aldehyde group at the 2-position. This substitution pattern significantly influences the compound's reactivity and physical characteristics.

Table 1: Physicochemical Properties of **Oxazole-2-carbaldehyde**

Property	Value	Source(s)
Molecular Formula	C <sub>4</sub> H <sub>3</sub> NO <sub>2</sub>	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	97.07 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
CAS Number	65373-52-6	<a href="#">[2]</a> <a href="#">[3]</a>
Appearance	Colorless to light brown liquid	<a href="#">[1]</a>
Boiling Point	182.5 °C (predicted)	<a href="#">[4]</a>
Density	1.258 ± 0.06 g/cm <sup>3</sup> (predicted)	<a href="#">[4]</a>
pKa (of conjugate acid)	~0.8	<a href="#">[4]</a> <a href="#">[5]</a>
Solubility	Miscible in polar aprotic solvents (e.g., DCM)	<a href="#">[4]</a>

Table 2: Spectroscopic Data for **Oxazole-2-carbaldehyde**

Spectroscopic Technique	Key Features
$^1\text{H}$ NMR	Aldehyde proton (CHO) signal expected in the downfield region ( $\delta$ 9.5-10.5 ppm). Aromatic protons on the oxazole ring will exhibit characteristic chemical shifts and coupling patterns.
$^{13}\text{C}$ NMR	Carbonyl carbon of the aldehyde group (C=O) signal anticipated around $\delta$ 180-190 ppm. Signals corresponding to the carbon atoms of the oxazole ring.
Infrared (IR) Spectroscopy	Strong C=O stretching vibration for the aldehyde group typically observed around $1700\text{ cm}^{-1}$ . Characteristic C=N and C-O stretching vibrations of the oxazole ring.
Mass Spectrometry (MS)	A molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns may involve the loss of CO.

## Synthesis and Purification

Several synthetic routes to **oxazole-2-carbaldehyde** have been reported, with the Van Leusen oxazole synthesis being a prominent and versatile method.<sup>[4]</sup>

### Van Leusen Oxazole Synthesis

This method involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base to form the oxazole ring.<sup>[4]</sup>

#### Experimental Protocol: Van Leusen Synthesis of **Oxazole-2-carbaldehyde**

Materials:

- Glyoxal (or a suitable precursor)

- Tosylmethyl isocyanide (TosMIC)
- Potassium carbonate ( $K_2CO_3$ )
- Methanol (anhydrous)
- Ethyl acetate
- Water
- Brine
- Anhydrous sodium sulfate

Procedure:

- To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 equivalent), TosMIC (1.1 equivalents), and potassium carbonate (2.5 equivalents).
- Add anhydrous methanol to the flask to serve as the solvent.
- Heat the reaction mixture to reflux (typically around 65 °C) and stir for 4-6 hours.
- Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Remove the methanol under reduced pressure using a rotary evaporator.
- To the resulting residue, add water and extract the product with ethyl acetate (3 x volume of water).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Concentrate the filtrate under reduced pressure to yield the crude **oxazole-2-carbaldehyde**.

## Purification

The crude product can be purified by column chromatography on silica gel.[\[1\]](#)

### Experimental Protocol: Purification by Column Chromatography

- Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
- Dissolve the crude **oxazole-2-carbaldehyde** in a minimal amount of the eluent.
- Load the sample onto the top of the silica gel column.
- Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
- Collect the fractions and monitor them by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to obtain purified **oxazole-2-carbaldehyde**.

## Chemical Reactivity

The reactivity of **oxazole-2-carbaldehyde** is dominated by the aldehyde functional group and the electronic nature of the oxazole ring.

- Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid, oxazole-2-carboxylic acid, using common oxidizing agents.[\[4\]](#)
- Reduction: The aldehyde can be reduced to the corresponding alcohol, (oxazol-2-yl)methanol, using reducing agents such as sodium borohydride.[\[4\]](#)
- Nucleophilic Addition: The electrophilic carbon of the aldehyde is susceptible to nucleophilic attack, allowing for the formation of various derivatives such as imines, oximes, and hydrazones.
- Electrophilic Aromatic Substitution: The oxazole ring can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene. The position of substitution is influenced by the directing effects of the ring heteroatoms and the aldehyde group.[\[4\]](#)

## Biological Significance and Potential Applications

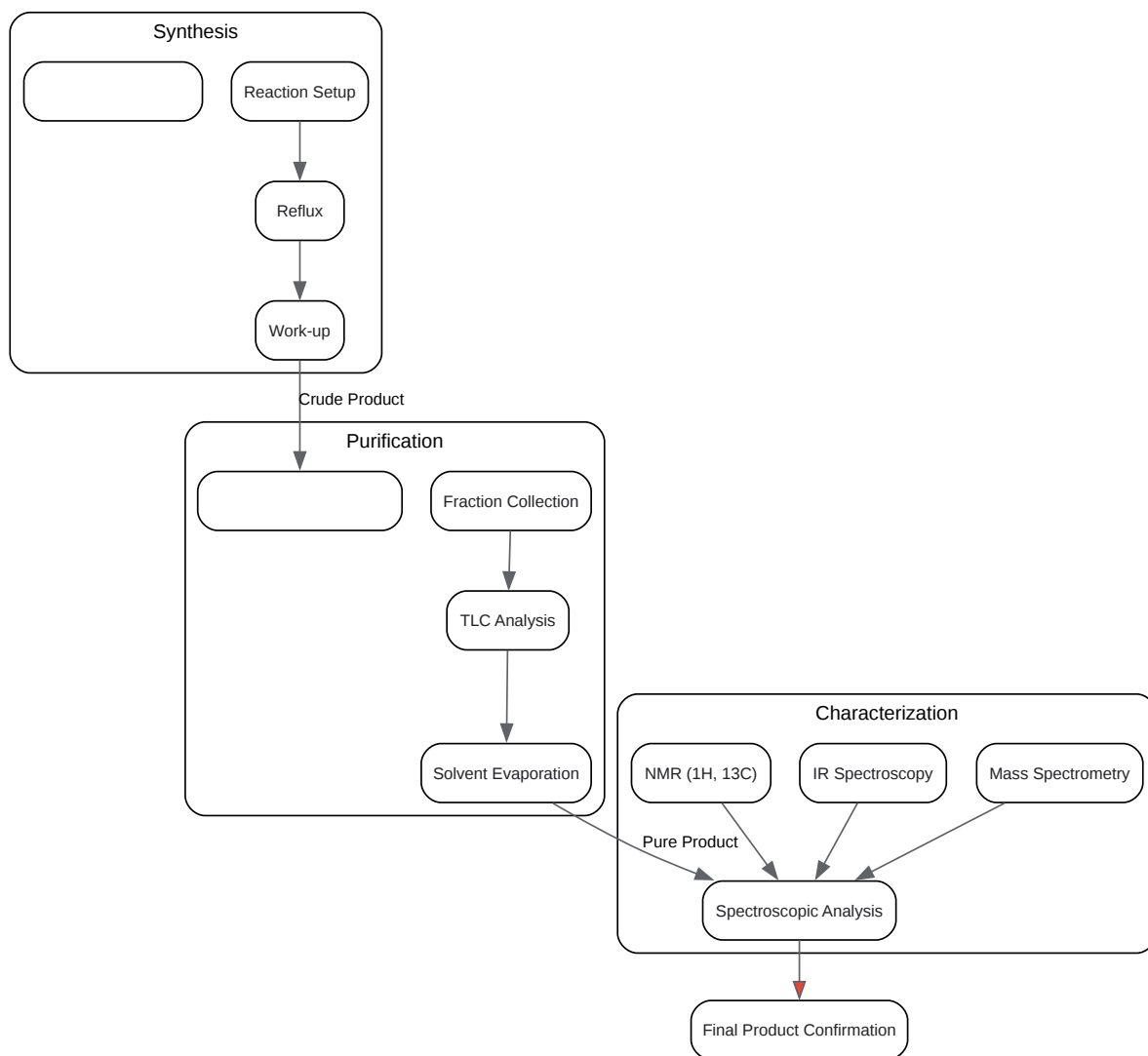
The oxazole moiety is a common scaffold in many biologically active natural products and synthetic pharmaceuticals.[6] While specific signaling pathway interactions for **oxazole-2-carbaldehyde** are not extensively documented, oxazole derivatives have been shown to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and antiviral properties.[4] The mechanism of action often involves the interaction of the oxazole-containing molecule with biological targets like enzymes and receptors.[4]

For instance, some carbazole derivatives containing an aldehyde group have been shown to reactivate the p53 tumor suppressor pathway, leading to apoptosis in cancer cells.[7] This occurs through the activation of MAPK signaling pathways (p38-MAPK and JNK), which in turn phosphorylate and activate p53. Given the structural similarities, it is plausible that **oxazole-2-carbaldehyde** or its derivatives could engage in similar interactions, though this requires further investigation.

## Visualizations

### Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of **oxazole-2-carbaldehyde**.



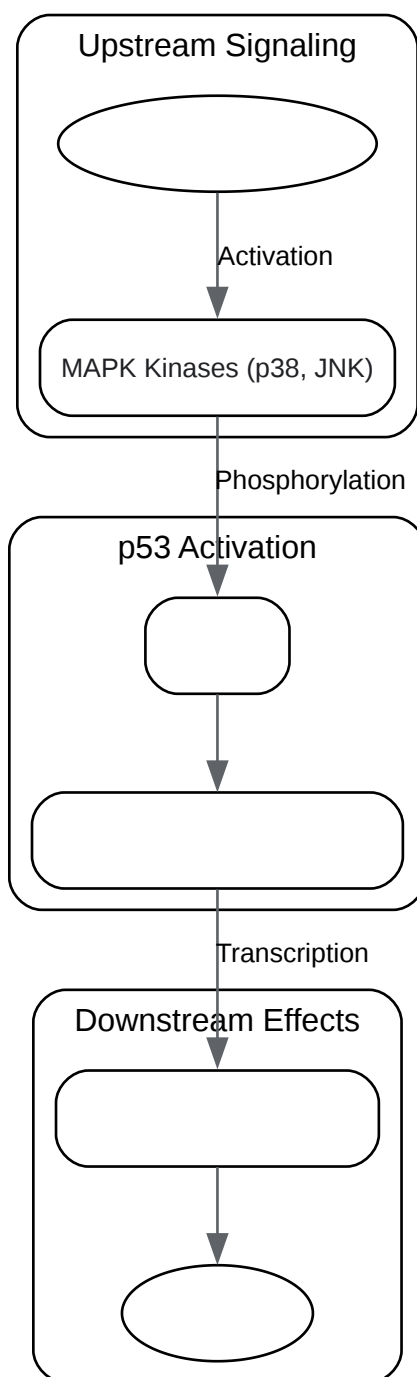
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Caption: Experimental workflow for the synthesis and characterization of **oxazole-2-carbaldehyde**.

## Representative Signaling Pathway

The following diagram depicts a generalized signaling pathway that can be modulated by certain bioactive aldehydes, leading to the activation of the p53 tumor suppressor protein. While not definitively shown for **oxazole-2-carbaldehyde**, it represents a plausible mechanism of action for structurally related compounds.





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Caption: Representative MAPK-p53 signaling pathway potentially modulated by bioactive aldehydes.

## Safety and Handling

**Oxazole-2-carbaldehyde** should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Specific hazard information should be consulted from the material safety data sheet (MSDS) before use.

## Conclusion

**Oxazole-2-carbaldehyde** is a valuable and reactive intermediate with significant potential in organic synthesis and drug discovery. Its well-defined chemical properties and versatile reactivity allow for the construction of diverse molecular architectures. Further research into its biological activities and specific interactions with cellular pathways will continue to unlock its potential for the development of novel therapeutic agents.

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